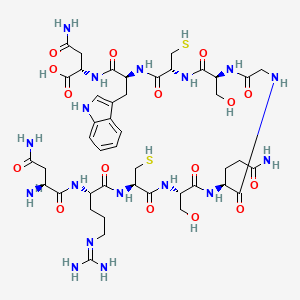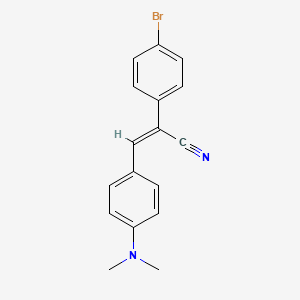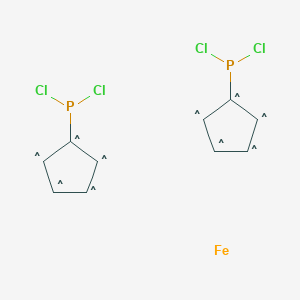
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh,(disulfide bond)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) is a peptide consisting of ten amino acids: asparagine, arginine, cysteine, serine, glutamine, glycine, serine, cysteine, tryptophan, and asparagine. This peptide features a disulfide bond between the two cysteine residues, which plays a crucial role in its structural stability and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
化学反応の分析
Types of Reactions
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): undergoes various chemical reactions, including:
Substitution: The peptide can undergo substitution reactions at specific amino acid residues, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Various reagents depending on the target residue, such as acylating agents for lysine residues.
Major Products
The major products formed from these reactions include the oxidized peptide with a disulfide bond and the reduced peptide with free thiol groups .
科学的研究の応用
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): has several scientific research applications:
作用機序
The mechanism of action of H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) involves its interaction with specific enzymes and molecular targets. The disulfide bond plays a critical role in maintaining the peptide’s conformation, which is essential for its biological activity. The peptide can act as a substrate for enzymes such as protein disulfide-isomerase (PDI) and DsbA, facilitating the formation and rearrangement of disulfide bonds in proteins .
類似化合物との比較
H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond): can be compared with other similar peptides, such as:
Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn (reduced): Lacks the disulfide bond, resulting in different structural and functional properties.
Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn (disulfide bridge 3-8): Features a disulfide bond between cysteine residues at positions 3 and 8, similar to the target peptide.
The uniqueness of H-Asn-arg-cys-ser-gln-gly-ser-cys-trp-asn-oh (disulfide bond) lies in its specific amino acid sequence and the presence of the disulfide bond, which imparts distinct structural and functional characteristics .
特性
分子式 |
C44H67N17O16S2 |
|---|---|
分子量 |
1154.2 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H67N17O16S2/c45-21(11-32(47)65)35(68)55-23(6-3-9-51-44(49)50)37(70)60-30(18-79)42(75)59-28(16-63)40(73)56-24(7-8-31(46)64)36(69)53-14-34(67)54-27(15-62)39(72)61-29(17-78)41(74)57-25(38(71)58-26(43(76)77)12-33(48)66)10-19-13-52-22-5-2-1-4-20(19)22/h1-2,4-5,13,21,23-30,52,62-63,78-79H,3,6-12,14-18,45H2,(H2,46,64)(H2,47,65)(H2,48,66)(H,53,69)(H,54,67)(H,55,68)(H,56,73)(H,57,74)(H,58,71)(H,59,75)(H,60,70)(H,61,72)(H,76,77)(H4,49,50,51)/t21-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChIキー |
KEQZTNKTLNAKCM-XFPWREGGSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CS)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)
![(13Z)-1,4,7,10-tetraoxadispiro[4.0.46.65]hexadec-13-ene](/img/structure/B12053198.png)


![2'-Methoxy[1,1'-biphenyl]-2,5-dione](/img/structure/B12053212.png)



![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)

![5-{4-[(E)-(2,5-dimethoxyphenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12053255.png)

